Hexachlorophosphazene

Vue d'ensemble

Description

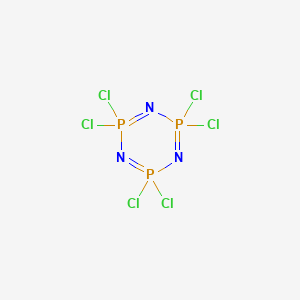

Hexachlorophosphazene is an inorganic compound with the chemical formula (NPCl₂)₃. It is a cyclic molecule consisting of alternating phosphorus and nitrogen atoms, each phosphorus atom bonded to two chlorine atoms.

Méthodes De Préparation

Hexachlorophosphazene is typically synthesized through the reaction of phosphorus pentachloride (PCl₅) with ammonium chloride (NH₄Cl). The reaction proceeds as follows: [ \text{PCl}_5 + \text{NH}_4\text{Cl} \rightarrow \frac{1}{n} (\text{NPCl}_2)_n + 4 \text{HCl} ] The resulting product is purified by sublimation, yielding mainly the trimer (PNCl₂)₃ and tetramer (PNCl₂)₄ . Industrial production methods often involve similar reaction conditions, with careful control of temperature and pressure to optimize yield and purity.

Analyse Des Réactions Chimiques

Hexachlorophosphazene undergoes various chemical reactions, primarily involving substitution of the chlorine atoms. Common reactions include:

Nucleophilic Substitution: Chlorine atoms can be replaced by nucleophiles such as alkoxides, amines, or thiolates, leading to the formation of derivatives like hexalkoxyphosphazenes.

Polymerization: Heating this compound to around 250°C initiates ring-opening polymerization, forming poly(dichlorophosphazene), a linear polymer.

Applications De Recherche Scientifique

Flame Retardancy

Overview:

Hexachlorophosphazene is recognized for its exceptional flame retardant properties. Its ability to reduce flammability in polymers makes it a valuable additive in materials used in construction, electronics, and textiles.

Case Studies:

- Cyclotriphosphazene-Based Polymers: Research has shown that this compound derivatives can significantly enhance the flame retardancy of epoxy resins. For instance, a study demonstrated that incorporating hexasubstituted cyclotriphosphazene compounds into epoxy resins achieved a Limiting Oxygen Index (LOI) value of 36.6%, indicating improved fire resistance .

- Synergistic Effects: The introduction of hexakis (4-aldehyde phenoxy) cyclotriphosphazene into poly(butylene succinate) resulted in an LOI value of 40.3% and a UL-94 V-0 rating, showcasing its effectiveness as a flame retardant .

| Compound | LOI Value | Additive Used | Material | UL-94 Rating |

|---|---|---|---|---|

| HPMPC | 36.6% | 10.6 wt% | Epoxy | V-0 |

| HAPC | 40.3% | 3 wt% | PBS | V-0 |

Dielectric Properties

Overview:

this compound exhibits favorable dielectric properties, making it suitable for electrical insulation applications.

Research Findings:

Studies indicate that cyclotriphosphazene compounds can be engineered to optimize their dielectric performance, which is critical for electronic components . The low toxicity and reduced smoke production during combustion further enhance their appeal in electronic applications.

Biomedical Applications

Overview:

The biological activity of this compound derivatives has opened avenues for research in medicinal chemistry.

Case Studies:

- Cytotoxicity Studies: Recent investigations into phosphazene-tripeptide conjugates derived from this compound have shown promising cytotoxic effects against human cancer cell lines (e.g., MCF-7 and Caco-2). For example, DTVM exhibited higher cytotoxicity than Tamoxifen at certain concentrations .

- Mechanisms of Action: The cytotoxic effects were linked to DNA damage mechanisms, emphasizing the potential of these compounds in cancer therapeutics .

| Compound | Cell Line | Concentration (μM) | Cytotoxicity Level |

|---|---|---|---|

| DTVM | MCF-7 | 50 | Higher than Tamoxifen |

| DTVA | Caco-2 | 50 | Notable effects |

Synthesis and Polymerization

Overview:

this compound serves as a precursor for synthesizing various phosphazene-based polymers through heat-induced ring-opening polymerization.

Research Insights:

The compound's hydrolytic instability necessitates careful handling during synthesis processes, often requiring inert atmospheres and dry solvents . The ability to substitute chlorine atoms with various organic groups allows for the development of polymers with tailored properties for specific applications .

Mécanisme D'action

The mechanism of action of hexachlorophosphazene primarily involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the molecule are highly reactive and can be replaced by various nucleophiles, leading to the formation of a wide range of derivatives. These reactions are facilitated by the electron-withdrawing nature of the chlorine atoms, which makes the phosphorus atoms more susceptible to nucleophilic attack .

Comparaison Avec Des Composés Similaires

Hexachlorophosphazene is unique among similar compounds due to its cyclic structure and the presence of alternating phosphorus and nitrogen atoms. Similar compounds include:

Hexafluorophosphazene: Similar in structure but with fluorine atoms instead of chlorine.

Poly(dichlorophosphazene): A polymer derived from the polymerization of this compound.

This compound stands out due to its versatility in forming various derivatives and its significant applications in polymer chemistry and materials science.

Activité Biologique

Hexachlorophosphazene, with the chemical formula , is a cyclic compound consisting of alternating phosphorus and nitrogen atoms, and is classified as a phosphazene. This compound has garnered significant attention due to its potential applications in various fields, particularly in biomedicine, due to its unique biological activities. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is notable for its cyclic structure, which can be viewed as a trimer of phosphazyl dichloride. The presence of six chlorine atoms contributes to its reactivity and biological properties. The compound's ability to undergo substitution reactions allows it to form derivatives with varying biological activities, making it a subject of interest in pharmaceutical research.

Biological Activity Overview

Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

- Antimicrobial Effects : Studies have shown that this compound demonstrates antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, including A549 (lung cancer) and L929 (fibroblast) cells. In vitro studies revealed significant cytotoxicity at specific concentrations.

- DNA Interaction : this compound has been reported to interact with DNA, affecting its mobility and stability. This interaction may contribute to its anticancer properties by inducing apoptosis in cancer cells.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound derivatives against several clinical bacterial strains and one yeast strain. The results indicated:

| Compound | Bacterial Strains Tested | Activity Observed |

|---|---|---|

| HCP Derivative 1 | S. aureus, E. coli | Inhibition Zone: 12 mm |

| HCP Derivative 2 | Pseudomonas aeruginosa | Inhibition Zone: 15 mm |

| HCP Derivative 3 | Candida albicans | Inhibition Zone: 10 mm |

The compounds exhibited varying degrees of effectiveness, with some derivatives showing promising results comparable to standard antibiotics .

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using A549 lung cancer cells and L929 fibroblast cells. The findings are summarized in the table below:

| Concentration (µg/mL) | Cell Line | % Cell Viability |

|---|---|---|

| 100 | A549 | 30% |

| 100 | L929 | 50% |

| 200 | A549 | 10% |

At higher concentrations (200 µg/mL), significant cytotoxicity was observed in both cell lines, suggesting potential for therapeutic applications in oncology .

DNA Binding Studies

This compound's interaction with plasmid DNA was analyzed through gel electrophoresis. The results indicated:

- Increased Mobility Retardation : Certain derivatives caused a notable decrease in DNA mobility, indicating strong binding interactions.

- Concentration Dependency : The effects were concentration-dependent, with higher concentrations leading to greater retardation .

Case Studies

- Anticancer Applications : A derivative of this compound was tested for its ability to induce apoptosis in A549 cells. The study found that treatment led to increased markers of apoptosis compared to untreated controls.

- Antimicrobial Efficacy : In a clinical setting, this compound derivatives were used in formulations aimed at treating infections caused by multidrug-resistant bacteria. Preliminary results showed effective reduction in bacterial load.

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl6N3P3/c1-10(2)7-11(3,4)9-12(5,6)8-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIJTWDKTYCPMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=P(N=P(N=P1(Cl)Cl)(Cl)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

(NPCl2)3, Cl6N3P3 | |

| Record name | Hexachlorophosphazene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hexachlorophosphazene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25231-98-5 | |

| Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25231-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061331 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940-71-6 | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=940-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209799 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonitrilic chloride trimer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2.lambda.5,4.lambda.5,6.lambda.5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexachlorocyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4,6,6-hexachloro-1,3,5-triaza-2,4,6-triphosphorine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXACHLOROCYCLOTRIPHOSPHATRIAZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VR28MTM9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.